molecular formula C16H17NO5S B6411995 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid CAS No. 1261969-37-2

3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

Cat. No.: B6411995
CAS No.: 1261969-37-2
M. Wt: 335.4 g/mol
InChI Key: URVNBYIHRVJGRX-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2-aminophenyl sulfonamide with dimethyl sulfate to introduce the N,N-dimethylsulfamoyl group.

    Coupling with Methoxybenzoic Acid: The intermediate product is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 3-(2-N,N-Dimethylaminophenyl)-2-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase.

    Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Sulfamoylphenyl)-2-methoxybenzoic acid: Lacks the N,N-dimethyl groups, which may affect its binding affinity and specificity.

    3-(2-N,N-Dimethylsulfamoylphenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and biological activity.

Uniqueness

3-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is unique due to the presence of both the N,N-dimethylsulfamoyl group and the methoxybenzoic acid moiety, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)14-10-5-4-7-11(14)12-8-6-9-13(16(18)19)15(12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNBYIHRVJGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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